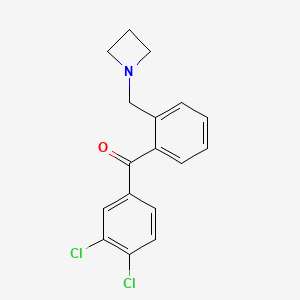

2'-Azetidinomethyl-3,4-dichlorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azetidinone derivatives typically involves the formation of Schiff bases followed by cyclocondensation with chloroacetyl chloride or similar reagents. For instance, perimidine-1-acetic acid hydrazide undergoes condensation with aromatic aldehydes to form Schiff base derivatives, which are then cyclized to yield azetidin-2-ones with antibacterial and antifungal activities . Similarly, 2-aminobenzothiazoles react with aromatic aldehydes to form Schiff bases, which upon reaction with chloroacetyl chloride, yield 2-azetidinones .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of azetidinone derivatives. For example, the structure of a 4,4'-disubstituted azetidin-2-one was confirmed using this method . The molecular structure, particularly the torsional angle between phenyl rings and the configuration of substituents, plays a crucial role in the biological activity of these compounds .

Chemical Reactions Analysis

Azetidinone derivatives can undergo various chemical reactions. The stable exocyclic enamines, 2-(dichloromethylene)azetidines, react smoothly with electrophilic reagents, leading to products like alkoxyhalogenated compounds and pyrrolidin-3-ones . The reactivity of azetidinones is influenced by the substituents on the nitrogen atom and the presence of electron-withdrawing groups, which can stabilize the intermediate structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, can increase the density and boiling points of these compounds. The electronic properties, such as the dipole moment and electron distribution, are affected by the substituents on the azetidinone ring, which in turn can influence their solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

A significant body of research has explored the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing potent antiproliferative properties against cancer cell lines, including breast cancer. These compounds inhibit tubulin polymerization, disrupt microtubular structures in cells, and induce apoptosis, showcasing their potential as tubulin-targeting antitumor agents (Greene et al., 2016). Moreover, synthetic analogs of resveratrol incorporating azetidinone nuclei have demonstrated interesting antiproliferative activity on human breast cancer cell lines, offering a new avenue for breast cancer treatment (Chimento et al., 2013).

Antimicrobial and Cytotoxic Activities

Novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one derivatives have been synthesized and screened for in vitro antibacterial, antifungal, and cytotoxic activities. Certain compounds within this series showed excellent antimicrobial activity and potent cytotoxicity against Artemia salina, indicating their potential as antimicrobial and anticancer agents (Keri et al., 2009).

Synthetic Methodology and Chemical Transformations

The synthesis of 3,3-Diarylazetidines by calcium(II)-catalyzed Friedel-Crafts reaction of azetidinols has expanded the chemical toolbox for accessing drug-like compounds through derivatization of azetidine nitrogen and aromatic groups. The reactivity provided by the N-Cbz group is crucial for this process, showcasing the versatility of azetidines in synthetic organic chemistry (Denis et al., 2018).

Material Science and Ligand Development

Azetidinones have also been utilized in the preparation of CC'N-Osmium complexes, demonstrating the potential of metal-promoted degradation of azetidinones to afford pincer ligands. This application underlines the role of azetidinones in the development of novel materials and catalysts (Casarrubios et al., 2015).

Eigenschaften

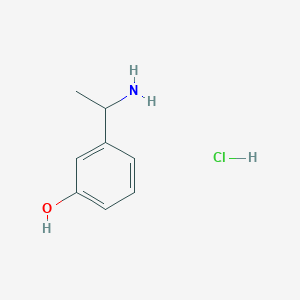

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYXPVOZQQVDHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643727 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Azetidinomethyl-3,4-dichlorobenzophenone | |

CAS RN |

898755-27-6 |

Source

|

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)